molecular formula C15H21NO7 B142036 Fructose-phenylalanine CAS No. 31105-03-0

Fructose-phenylalanine

Cat. No. B142036
CAS RN: 31105-03-0
M. Wt: 327.33 g/mol
InChI Key: FDZFZPTVUGVYOJ-OIMNJJJWSA-N
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Description

Nutritional Implications of Fructose-Phenylalanine

Fructose-phenylalanine is an Amadori compound formed when glucose reacts with phenylalanine. A study on its nutritional availability to chicks indicated that it was not a viable source of phenylalanine when administered orally. Chicks on a phenylalanine-deficient diet did not show improvement upon receiving fructose-phenylalanine. In vitro studies further revealed a reduced rate of 14C-phenylalanine incorporation into liver proteins in chicks fed with fructose-phenylalanine, suggesting that it may be metabolized into another molecule that inhibits liver protein synthesis .

Synthesis Analysis

A novel method for the synthesis of Maillard reaction intermediates (MRI) derived from fructose and phenylalanine involves a stepwise increase of temperature in an aqueous medium. The optimal conditions for the formation of MRI were found to be at pH 7.4 and heating for 100 minutes at 100°C. The resulting 1-amino-1-deoxyfructose derivative was characterized by mass spectrometry and NMR, indicating a successful synthesis method that could potentially substitute unstable Maillard reaction products in flavoring preparations .

Molecular Structure Analysis

The structure of the complex formed between L-p-boronophenylalanine (L-p-BPA) and fructose, used in boron neutron capture therapy, was investigated. Chemical and 13C NMR evidence suggested that fructose adopts the beta-D-fructofuranose form in this complex. The beta-D-fructofuranose 2,3,6-(p-phenylalanylorthoboronate) structure was found to predominate, with free L-p-BPA and fructose being the only other detected species .

Chemical Reactions Analysis

Gamma irradiation on the fructose-phenylalanine system was shown to induce nonenzymatic browning. Spectrophotometric investigations revealed that irradiation led to the formation of mainly aliphatic aldehydes, with a smaller amount of cyclic aldehydes. This contrasted with the products formed during heating, where aliphatic and cyclic products were formed in similar amounts .

Physical and Chemical Properties Analysis

Fructose in its free form is conformationally locked in a single dominant beta-pyranose structure, which is stabilized by a network of intramolecular hydrogen bonds and the stabilization of both endo and exo anomeric effects. This structure contrasts with the furanose form observed in biochemically relevant polysaccharides like sucrose .

A special fructose bisphosphate, Fructose 2,6-bisphosphate (Fru-2,6-P2), was found to function as a cytoplasmic regulatory metabolite in green leaves. It modulates enzymes involved in glycolysis and gluconeogenesis, such as fructose-1,6-bisphosphatase and pyrophosphate-linked phosphofructokinase, suggesting its role in the regulation of carbohydrate synthesis in the cytoplasm of C3 plants .

Scientific Research Applications

1. Fructose Transport and Metabolism in Bacteria

Fructose-phenylalanine plays a role in the transport and metabolism of fructose in bacteria. Kornberg, Lambourne, and Sproul (2000) identified a specific gene, ptsG-F, in Escherichia coli that facilitates the translocation of fructose into cells, where it is phosphorylated to fructose 6-phosphate by ATP and a cytosolic fructo(manno)kinase (Mak) (Kornberg, Lambourne, & Sproul, 2000).

2. L-Phenylalanine Production from Glycerol

Gottlieb, Albermann, and Sprenger (2014) explored the use of fructose-phenylalanine in the production of L-phenylalanine (L-Phe) from glycerol in recombinant Escherichia coli. Their research found that enhancing gene copy numbers for specific enzymes increased L-Phe productivity from glycerol without affecting growth rate (Gottlieb, Albermann, & Sprenger, 2014).

3. Maillard Reaction in Food Chemistry

Troise, Berton-Carabin, and Fogliano (2016) studied the formation of Amadori products, including fructose-phenylalanine, in emulsions. This research is significant in understanding the Maillard reaction in food chemistry, particularly in the development of flavors and aromas in processed foods (Troise, Berton-Carabin, & Fogliano, 2016).

4. Metabolic Engineering for L-Phenylalanine Production

Báez-Viveros, Osuna, Hernández-Chávez, Soberón, Bolivar, and Gosset (2004) conducted research on metabolic engineering strategies, including the impact of PTS (phosphotransferase transport system) inactivation, to improve the yield of L-phenylalanine synthesized from glucose in Escherichia coli (Báez-Viveros et al., 2004).

5. Novel Maillard Reaction Methods

Yang, Deng, Yin, Yu, Chu, Cui, Zhang, Zhang, Liu, and Lu (2018) developed a novel method for the Maillard reaction using fructose-phenylalanine. This method offers potential applications in the production of flavors and aromas, with controlled formation of fresh flavors from fructose-phenylalanine derivatives (Yang et al., 2018).

properties

IUPAC Name

(2S)-3-phenyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c17-8-12(19)14(21)13(20)11(18)7-16-10(15(22)23)6-9-4-2-1-3-5-9/h1-5,10,12-14,16-17,19-21H,6-8H2,(H,22,23)/t10-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWDUEKBAIXVCC-IGHBBLSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose-phenylalanine

CAS RN

31105-03-0
Record name Fructose-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-DEOXY-D-FRUCTOS-1-YL)-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI9GHD50MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can fructose-phenylalanine act as an antioxidant?

A2: Studies investigating the Maillard reaction products (MRPs) derived from different sugar-amino acid combinations revealed that fructose-phenylalanine MRPs exhibited significant lipid peroxidation inhibition activity in soybean oil []. Interestingly, these MRPs demonstrated over 87% inhibition even at low concentrations (1.1 wt %) after eight days of storage, highlighting their potential as antioxidants [].

Q2: What happens to fructose-phenylalanine under gamma irradiation?

A3: Gamma irradiation of fructose-phenylalanine solutions leads to unique browning patterns distinct from those observed with heating alone []. Analysis of carbonyl products using N-methyl-benzothiazolone hydrazone hydrochloride revealed that irradiation primarily generates aliphatic aldehydes, while heating produces a more balanced mixture of aliphatic and cyclic aldehydes []. This highlights the distinct chemical changes induced by irradiation compared to thermal treatments.

Q3: Can fructose-phenylalanine contribute to aroma formation?

A4: Research on cocoa aroma precursors suggests that fructose-phenylalanine, found naturally in unroasted cocoa beans, contributes to the characteristic aroma profile []. Roasting fructose-phenylalanine at 145°C yielded key aroma compounds found in cocoa []. Additionally, increasing fructose-phenylalanine concentrations in cocoa through moist-thermal treatment and drying enhanced the intensity of the roasted aroma []. This suggests that fructose-phenylalanine plays a role in generating desirable aromas in food products.

Q4: How can we optimize the production of specific aromas from fructose-phenylalanine?

A5: Research using response surface methodology explored the impact of fermentation parameters on the production of rose and honey-like aromas (2-phenyl ethyl alcohol and 2-phenyl ethyl acetate) by Kluyveromyces marxianus and Leuconostoc mesenteroides co-culture in sourdough []. The optimal conditions identified were fermentation at 25°C for 66.5 hours with 400 dough yield, 6% w/v fructose, 0.3% w/v phenylalanine, and 20% w/w bran []. This study demonstrates that manipulating fermentation parameters, including fructose and phenylalanine concentrations, can significantly influence aroma production in food fermentation processes.

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